(R)-3-((R)-3-Hydroxybutanoyloxy)butanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

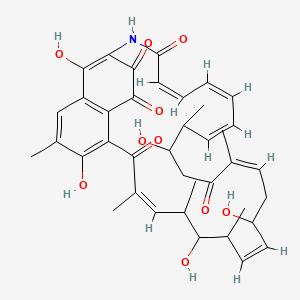

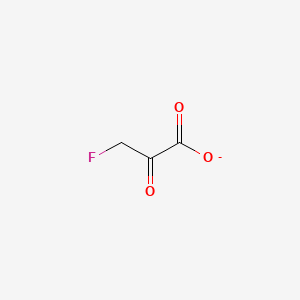

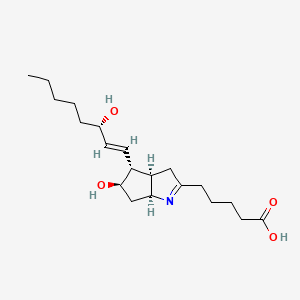

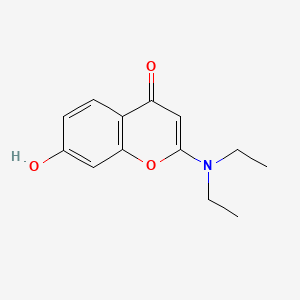

(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid is a carboxylic ester arising from the formal condensation of the alcoholic hydroxy group of one molecule of (3R)-3-hydroxybutanoic acid with the the carboxylic acid group of another. It is a sex pheromone in the European spider Linyphia triangularis. It has a role as a pheromone and a fungal metabolite. It is a carboxylic ester and a (3R)-3-hydroxybutanoic acid oligomer. It derives from a butyric acid. It is a conjugate acid of a (R)-3-[(R)-3-hydroxybutanoyloxy]butanoate.

Wissenschaftliche Forschungsanwendungen

Conformational Analysis and Molecular Modeling

(R)-3-((R)-3-Hydroxybutanoyloxy)butanoate (MHBOB) has been prepared as a model compound for studying the hydroxy terminal part of poly[(R)-3-hydroxybutanoate] (P(3-HB)). The compound's NMR assignments and conformational behavior in solutions such as chloroform and aqueous solutions were investigated. These studies are significant for understanding the polymer backbone's conformational distribution, which is crucial in polymer science and materials engineering (Li, Uzawa, & Doi, 1997).

Enzymatic Kinetic Resolution

In a study by Ernst et al. (2005), a whole-cell biotransformation system was developed for the reduction of prochiral carbonyl compounds to chiral hydroxy acid derivatives, including methyl (R)-3-hydroxy butanoate. This study showcases the application of biocatalysis in producing optically pure compounds, which is crucial in pharmaceutical synthesis (Ernst, Kaup, Müller, Bringer-Meyer, & Sahm, 2005).

Preparation of Enantiomerically Pure Derivatives

The compound has been utilized in the preparation of enantiomerically pure derivatives of 3-amino- and 3-mercaptobutanoic acid. This is achieved through SN2 ring opening of the β-lactone and a 1,3-dioxanone derived from 3-hydroxybutanoic acid. This method is vital in the synthesis of enantiomerically pure compounds, which have significant applications in drug synthesis and chiral technologies (Griesbeck & Seebach, 1987).

Microbial Polyester Depolymerization

Research by Seebach and Züger (1984) focused on depolymerizing microbial polyester to yield monomeric esters of (R)-configuration. These esters are essential as they serve as starting materials for various synthetic applications, highlighting the importance of biodegradable polymers in sustainable chemistry (Seebach & Züger, 1984).

Application in Biofuels

The compound and its derivatives have been proposed as a new type of biofuel. For instance, Zhang et al. (2009) studied microbial polyhydroxyalkanoates (PHA) esterified into R-3-hydroxybutyrate methyl ester (3HBME) and medium-chain length hydroxyalkanoate methyl ester (3HAME). These compounds show promise as biofuels, providing alternatives to fossil-based fuels (Zhang, Luo, Wang, Deng, & Chen, 2009).

Eigenschaften

CAS-Nummer |

1117-10-8 |

|---|---|

Produktname |

(R)-3-((R)-3-Hydroxybutanoyloxy)butanoate |

Molekularformel |

C8H14O5 |

Molekulargewicht |

190.19 g/mol |

IUPAC-Name |

(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoic acid |

InChI |

InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |

InChI-Schlüssel |

RILHUWWTCSDPAN-PHDIDXHHSA-N |

Isomerische SMILES |

C[C@H](CC(=O)O[C@H](C)CC(=O)O)O |

SMILES |

CC(CC(=O)OC(C)CC(=O)O)O |

Kanonische SMILES |

CC(CC(=O)OC(C)CC(=O)O)O |

Synonyme |

3R-(3R-hydroxybutyryloxy)butyric acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate](/img/structure/B1239340.png)

![[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] (E)-3-(2,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B1239362.png)